molecular formula C10H16N2O2 B13076232 3-Amino-1-[(tert-butoxy)methyl]-1,2-dihydropyridin-2-one

3-Amino-1-[(tert-butoxy)methyl]-1,2-dihydropyridin-2-one

Cat. No.: B13076232
M. Wt: 196.25 g/mol
InChI Key: CRSURVFTCYCNOZ-UHFFFAOYSA-N
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Description

3-Amino-1-[(tert-butoxy)methyl]-1,2-dihydropyridin-2-one is an organic compound with the molecular formula C10H16N2O2. It is a derivative of dihydropyridinone, characterized by the presence of an amino group and a tert-butoxy methyl group. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-[(tert-butoxy)methyl]-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

3-Amino-1-[(tert-butoxy)methyl]-1,2-dihydropyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-1-[(tert-butoxy)methyl]-1,2-dihydropyridin-2-one involves its interaction with molecular targets such as enzymes and receptors. The tert-butoxy group provides steric hindrance, which can influence the compound’s binding affinity and specificity. The amino group can form hydrogen bonds and participate in nucleophilic reactions, affecting the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-[(tert-butoxy)methyl]-1,2-dihydropyridin-2-one is unique due to its specific structure, which combines the properties of dihydropyridinone with the protective tert-butoxy group. This combination provides distinct reactivity and stability, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

3-amino-1-[(2-methylpropan-2-yl)oxymethyl]pyridin-2-one

InChI

InChI=1S/C10H16N2O2/c1-10(2,3)14-7-12-6-4-5-8(11)9(12)13/h4-6H,7,11H2,1-3H3

InChI Key

CRSURVFTCYCNOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCN1C=CC=C(C1=O)N

Origin of Product

United States

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